3,5-Dichloro-1,2,4-triazine
Overview
Description
3,5-Dichloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with appropriate nucleophiles. The process typically requires controlled conditions, such as low temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction can be catalyzed by bases such as sodium carbonate or potassium tert-butoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions with suitable electrophiles.
Cyclization: It can undergo intramolecular cyclization to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Catalysts: Sodium carbonate, potassium tert-butoxide
Major Products: The major products formed from these reactions include substituted triazines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
3,5-Dichloro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules with potential antifungal, anticancer, and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of herbicides, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1,2,4-triazine involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atoms at the 3 and 5 positions are highly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of bioactive molecules and other valuable compounds .
Comparison with Similar Compounds
2,4-Dichloro-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of cyanuric chloride and other industrial chemicals.
5-Substituted amino-3,6-dichloro-1,2,4-triazines: These compounds exhibit herbicidal activity and are used in agricultural applications.
Uniqueness: 3,5-Dichloro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes. Its versatility and wide range of applications set it apart from other triazine derivatives .
Properties
IUPAC Name |
3,5-dichloro-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3/c4-2-1-6-8-3(5)7-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJYRPECFTEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483083 | |
Record name | 3,5-dichloro-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59631-75-3 | |
Record name | 3,5-dichloro-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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